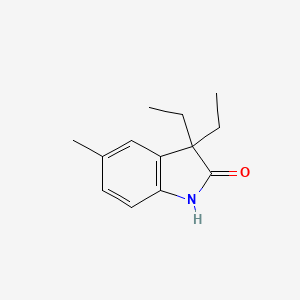![molecular formula C8H9N3O B13111803 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-66-4](/img/structure/B13111803.png)
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which also provides high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the catalyst-free nature of the reaction reduces the need for extensive purification steps, making the process more cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyridine rings, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can yield triazolopyridine N-oxides, while reduction reactions can produce triazolopyridine derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted triazolopyridines with different functional groups attached to the triazole or pyridine rings.
Applications De Recherche Scientifique
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation . This makes it a promising candidate for the development of new anticancer agents.
Medicine
In medicine, this compound has been investigated for its potential therapeutic applications. It has demonstrated various biological activities, including antimicrobial, antifungal, and anticancer properties . These activities make it a valuable compound for drug discovery and development.
Industry
In industry, this compound is used in the development of new materials. Its unique structure and reactivity make it suitable for the synthesis of polymers and other advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of the c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell proliferation and survival . By inhibiting these kinases, this compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial and antifungal activities are attributed to its ability to interfere with the metabolic pathways of microorganisms .
Comparaison Avec Des Composés Similaires
5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[3,4-b]thiadiazines . These compounds share a similar triazole ring structure but differ in the nature of the fused ring and the substituents attached to the triazole ring.
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused to a pyridine ring at different positions.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a triazole ring fused to a thiadiazine ring.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the ethoxy group. This structural feature contributes to its distinct reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
66999-66-4 |
|---|---|
Formule moléculaire |
C8H9N3O |
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
5-ethoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-5-3-4-7-10-9-6-11(7)8/h3-6H,2H2,1H3 |
Clé InChI |
ZENFRHMVNVSBPN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=NN=CN21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)





![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)




